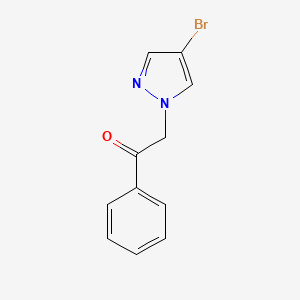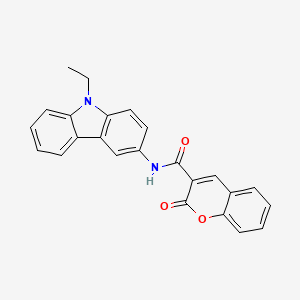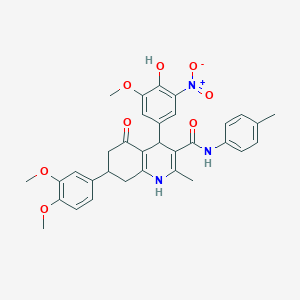![molecular formula C15H20BrNO3 B4232722 2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol](/img/structure/B4232722.png)
2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol
Übersicht
Beschreibung
2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a propynyl group attached to a benzylamine backbone
Vorbereitungsmethoden
The synthesis of 2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol typically involves multiple steps, including the formation of the benzylamine backbone and the introduction of the bromine, methoxy, and propynyl groups. One common synthetic route involves the following steps:
Formation of the benzylamine backbone: This can be achieved through a reductive amination reaction, where a benzaldehyde derivative is reacted with an amine in the presence of a reducing agent.
Introduction of the bromine atom: This step can be carried out using a bromination reaction, where the benzylamine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the propynyl group: This step can be carried out using a Sonogashira coupling reaction, where the benzylamine derivative is reacted with a propynyl halide in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The propynyl group in the compound can participate in coupling reactions such as Sonogashira coupling or Suzuki-Miyaura coupling, leading to the formation of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Biological Research: The compound can be used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the development of new materials and chemicals with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s bromine, methoxy, and propynyl groups can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in metabolic pathways or modulate the activity of specific receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol can be compared with other similar compounds, such as:
3-{[3-Bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-2-(5-chloro-1-benzofuran-2-yl)-4(3H)-quinazolinone: This compound has a similar structure but includes additional functional groups, such as a benzofuran ring and a quinazolinone moiety.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: This compound has a similar bromine and methoxy substitution pattern but differs in its overall structure and functional groups.
Eigenschaften
IUPAC Name |
2-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-4-6-20-15-13(16)7-11(8-14(15)19-3)9-17-12(5-2)10-18/h1,7-8,12,17-18H,5-6,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBGIDOOWNTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)Br)OCC#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232649.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)

![2-(benzylthio)-5-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B4232664.png)

![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4232674.png)
![7-chloro-1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232678.png)
![Ethyl 5-phenyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4232688.png)


![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4232706.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4232720.png)
![2-Methyl-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)
